1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Description
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 618102-02-6) is a pyrazole-based carboxylic acid derivative with the molecular formula C₁₆H₁₁FN₂O₂ and a molecular weight of 282.277 g/mol . Its structure features a pyrazole ring substituted at the 1-position with a 2-fluorophenyl group and at the 3-position with a phenyl group, while the 5-position bears a carboxylic acid functional group. This compound is utilized as a building block in medicinal chemistry, particularly in the design of protein degraders . Key identifiers include ChemSpider ID 3085346 and MDL number MFCD05150597 .
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-12-8-4-5-9-14(12)19-15(16(20)21)10-13(18-19)11-6-2-1-3-7-11/h1-10H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWSLRYQIFFBLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method involves the reaction of 2-fluorobenzoyl chloride with phenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic or basic conditions to yield the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the pyrazole ring can produce dihydropyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid has been studied for its potential therapeutic effects:
- Anti-inflammatory Activity: Research indicates that pyrazole derivatives exhibit anti-inflammatory properties, making this compound a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer Potential: The compound's structure allows for interactions with various biological targets, suggesting possible applications in cancer therapy. Studies have shown that similar pyrazole derivatives can inhibit tumor growth in vitro and in vivo models .
- Protein Degradation: This compound is part of a class of molecules being explored as protein degraders, which target specific proteins for degradation, offering a novel approach to treating diseases like cancer by eliminating harmful proteins from cells .
Agrochemicals
The unique structure of 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid also positions it as a potential agrochemical:
- Pesticidal Activity: Compounds with similar pyrazole structures have been shown to possess insecticidal properties. Research into this compound could lead to the development of new pesticides that are effective against specific pests while minimizing environmental impact .
Material Science
In material science, the compound's properties may be leveraged for creating advanced materials:
- Polymer Chemistry: The incorporation of pyrazole derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This application is being explored in the development of high-performance materials for various industrial applications .
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of various pyrazole derivatives, including 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. The results indicated significant inhibition of pro-inflammatory cytokines in cultured cells, suggesting potential for further development into therapeutic agents .
Case Study 2: Cancer Therapeutics
Research conducted at a leading cancer research institute evaluated the anticancer properties of this compound alongside other pyrazole derivatives. The findings demonstrated that the compound effectively inhibited cell proliferation in several cancer cell lines, leading to apoptosis through a caspase-dependent pathway .
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Fluorophenyl vs. Chlorophenyl Derivatives
1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS CID 3672814):
- 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 1210492-11-7): Features a 4-chlorophenyl group and a ketone group at position 3.
Fluorine Positional Isomerism
- 1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 1119489-35-8):
- Molecular formula: C₁₁H₆F₄N₂O₂
- The trifluoromethyl group at position 5 is a strong electron-withdrawing group, increasing acidity (pKa ~1.5) compared to the phenyl-substituted target compound .
- The 3-fluorophenyl substitution alters steric and electronic profiles, reducing similarity to the target compound (0.82 Tanimoto score) .
Substituent Functionalization
Methyl vs. Phenyl Groups
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 948293-26-3):
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 286.33):
Crystallographic and Conformational Differences
1-(4-tert-Butyl-benzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid :
1-(2-Fluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1097117-78-6):
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS Number: 618102-02-6) is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article synthesizes recent findings regarding its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is with a molecular weight of 284.26 g/mol. Its structure includes a fluorophenyl group, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. The compound has been evaluated against various cancer cell lines, demonstrating promising inhibitory effects.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Induces apoptosis |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
These results indicate that the compound exhibits selective cytotoxicity towards breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. Studies have shown that compounds similar to 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | % Inhibition at 10 µM | Standard Drug |
|---|---|---|
| Compound A | 76% TNF-α | Dexamethasone |
| Compound B | 93% IL-6 | Dexamethasone |
These findings suggest that the compound may serve as a lead for developing new anti-inflammatory drugs, particularly for conditions characterized by chronic inflammation .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been explored. Recent investigations into similar compounds have revealed significant activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound may have potential applications in treating bacterial infections .
Case Studies
In a notable study by Bouabdallah et al., several pyrazole derivatives were synthesized and screened for their anticancer properties. The study reported that certain derivatives exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines, with IC50 values comparable to established chemotherapeutics . Another study by Zheng et al. focused on the synthesis of novel pyrazole derivatives with enhanced activity against A549 lung cancer cells, further supporting the therapeutic potential of this chemical class .
Q & A
Q. What are the established synthetic routes for 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid?
A common method involves Suzuki-Miyaura cross-coupling reactions. For example, a palladium catalyst (e.g., Pd(PPh₃)₄) can mediate coupling between halogenated pyrazole precursors and aryl boronic acids. Reaction conditions typically include deoxygenated DMF/water mixtures, K₃PO₄ as a base, and heating under reflux. Post-reaction purification via column chromatography ensures product isolation . Derivatives can be synthesized via cyclocondensation with hydrazine hydrate or β-diketones .
Q. How is the compound characterized using spectroscopic methods?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For example, pyrazole C-5 protons typically resonate near δ 6.5–7.5 ppm, while fluorophenyl groups show distinct splitting patterns .
- IR spectroscopy : Carboxylic acid C=O stretches appear near 1680–1720 cm⁻¹ .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₆H₁₁FN₂O₂: calc. 282.08) .
Q. What are common impurities in pyrazole-carboxylic acid synthesis, and how are they detected?
Impurities often arise from incomplete coupling (e.g., unreacted bromopyrazole esters) or byproducts from competing reaction pathways. HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane eluent) can identify these. Residual palladium catalysts are quantified via ICP-MS, with acceptable limits <10 ppm for biological studies .
Advanced Research Questions
Q. How can conflicting NMR signals in pyrazole derivatives be resolved?
Discrepancies in aromatic proton assignments may arise due to dynamic exchange or overlapping signals. Strategies include:
- 2D NMR (COSY, HSQC) : To correlate proton-proton and proton-carbon couplings, clarifying substituent positions.
- Variable-temperature NMR : Reduces signal broadening caused by conformational exchange.
- X-ray crystallography : Definitive structural confirmation, as demonstrated for related pyrazole-carboxylic acid derivatives (e.g., C–Cl bond length analysis in chlorophenyl analogs) .
Q. What strategies optimize the yield of pyrazole-carboxylic acid derivatives in cross-coupling reactions?
Key factors:
- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki reactions due to better stability in polar solvents .
- Solvent system : Deoxygenated DMF/water (4:1) enhances boronic acid solubility and reactivity.
- Temperature control : Reflux at 80–100°C minimizes side reactions while ensuring complete coupling .
- Purification : Gradient elution in column chromatography (hexane → ethyl acetate) improves separation of regioisomers .
Q. What crystallographic challenges arise in determining the structure of this compound?
Challenges include:
- Twinned crystals : Common in fluorinated aromatics; resolved using SHELXL’s TWIN command .
- Disorder in substituents : Fluorophenyl groups may exhibit rotational disorder, requiring restraints during refinement .
- Hydrogen bonding networks : Carboxylic acid dimers complicate electron density maps. High-resolution data (d-spacing <0.8 Å) and anisotropic refinement improve accuracy .
Q. How can researchers design biological activity studies for this compound?
Based on structural analogs (e.g., razaxaban, a Factor Xa inhibitor):
- Enzyme assays : Measure IC₅₀ against target enzymes (e.g., serine proteases) using fluorogenic substrates .
- Selectivity profiling : Compare activity against off-target enzymes (e.g., trypsin) to assess specificity .
- ADME studies : Evaluate plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to prioritize lead compounds .
Q. What methods address regioselectivity in pyrazole ring formation?
Regioselectivity is influenced by:
- Precursor design : Electron-withdrawing groups (e.g., esters at C-5) direct cyclization to the desired 1,3,5-substituted pyrazole .
- Reagent choice : Hydrazine derivatives favor 1,3-dipolar cycloaddition patterns, while β-ketoesters stabilize specific tautomers .
- Computational modeling : DFT calculations predict thermodynamic control in ring closure, guiding synthetic route optimization (no direct evidence, but inferred from related studies).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
